4-fluoro-3-{[(2-phenoxyethyl)amino]sulfonyl}benzoic acid
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Overview
Description
Synthesis Analysis
The synthesis of related sulfonyl and benzoic acid compounds involves various chemical methods. For example, sulfonamide Schiff's base synthesis can be conducted through condensation methods involving specific reactants like 4-fluoro-3-phenoxybenzaldehyde and 4-aminobenzenesulfonamide, with microanalysis and spectroscopic techniques (FT-IR, NMR) used for characterization (Venkatesan et al., 2017).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods are essential for determining the molecular structures of these compounds. For instance, X-ray analysis of sulfonyl-bridged oligo(benzoic acid)s reveals specific supramolecular structures, demonstrating how molecular architecture can be influenced by hydrogen bonds and solvent interactions (Morohashi et al., 2014).
Chemical Reactions and Properties
Sulfonylation reactions are a key aspect of chemical modifications in these compounds. For example, copper-mediated direct ortho C-H bond sulfonylation with sodium sulfinates shows excellent regioselectivity, highlighting the role of directing groups in achieving desired sulfonylation patterns (Liu et al., 2015).
Physical Properties Analysis
The thermal and decomposition properties of these compounds under various conditions can provide insights into their stability and reactivity. Thermogravimetry and derivative thermogravimetry analysis (TG-DTG) under dynamic oxygen atmospheres are used to study the decomposition process, revealing multi-step decomposition mechanisms (Venkatesan et al., 2017).
Chemical Properties Analysis
The reactivity and interaction of these compounds with other substances, such as their ability to inhibit the growth of bacteria or their role in catalysis, are critical aspects of their chemical properties. Affinity labeling experiments, for example, can reveal important determinants of substrate specificity in enzymatic reactions (Barycki & Colman, 1993).
properties
IUPAC Name |
4-fluoro-3-(2-phenoxyethylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO5S/c16-13-7-6-11(15(18)19)10-14(13)23(20,21)17-8-9-22-12-4-2-1-3-5-12/h1-7,10,17H,8-9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPYMUGTEVYAQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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